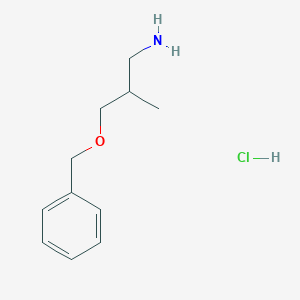![molecular formula C56H41N3 B1522081 4,4'-Bis[N-(1-naphtyl)-N-phénylamino]-4''-phényltriphénylamine CAS No. 1073183-32-0](/img/structure/B1522081.png)
4,4'-Bis[N-(1-naphtyl)-N-phénylamino]-4''-phényltriphénylamine
Vue d'ensemble
Description
“4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine”, also known as NPB or NPD, has been used intensively in OLEDs and other organic electronic devices such as polymer photovoltaics (OPV) and perovskite solar cells for its outstanding hole transport capability .
Molecular Structure Analysis
The molecular formula of “4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine” is C44H32N2 . It has a high HOMO level and its molecular weight is 588.74 .
Chemical Reactions Analysis
“4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine” is used in OLEDs where it confines the reductant holes that did not recombine with the electrons in the emitting zone . The effects of dopants on the hole-transporting properties of NPB were studied by the time-of-flight technique and admittance spectroscopy .
Physical and Chemical Properties Analysis
“4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine” is a solid with a pale yellow color . It has a melting point of 275-280°C . The HOMO and LUMO energy levels are 5.5 eV and 2.4 eV respectively .
Applications De Recherche Scientifique
Diodes électroluminescentes organiques (OLED)
Ce composé est largement utilisé comme matériau de transport de trous (HTM) dans les dispositifs OLED. Sa grande stabilité thermique et ses excellentes propriétés électroniques en font un candidat idéal pour améliorer les performances des OLED. Le composé facilite le transport efficace de la charge entre les couches, ce qui est crucial pour la haute luminance et la longévité des dispositifs OLED .
Cellules solaires pérovskites
Dans le domaine du photovoltaïque, en particulier dans les cellules solaires pérovskites, ce composé a été utilisé pour améliorer le transport de charge. Sa capacité à faciliter le transport des trous peut conduire à des cellules solaires pérovskites plus efficaces et plus stables, qui constituent une alternative prometteuse aux cellules solaires traditionnelles à base de silicium .
Capteurs spectroélectrochimiques
Les propriétés électrochimiques uniques du composé lui permettent d’être utilisé dans des capteurs spectroélectrochimiques. Ces capteurs peuvent détecter et mesurer diverses substances en analysant les changements de la réponse spectroélectrochimique du composé, ce qui est précieux pour la surveillance environnementale et le diagnostic .
Études de mobilité de charge
Théorie de la fonctionnelle de la densité (DFT) : et la théorie du transport de charge de Marcus ont été appliquées pour étudier les propriétés de transport de charge de ce composé. Il a été constaté qu’il possède une efficacité élevée de transport d’électrons, ce qui est bénéfique pour son utilisation dans les dispositifs photoélectroniques organiques .
Mécanisme D'action
Target of Action
The primary target of this compound is the organic light-emitting diodes (OLEDs) and other organic electronic devices such as polymer photovoltaics (OPV) and perovskite solar cells . It acts as an electron-donor hole-transporting material .
Mode of Action
The compound interacts with its targets by facilitating the transport of holes (positive charges) in OLEDs . This is achieved through the formation of radical cations of the compound, which is reported to have a new absorption band .
Biochemical Pathways
The compound affects the electroluminescence process in OLEDs. When an electric current is applied, the compound helps transport holes to the emissive layer of the OLED, where they can recombine with electrons to emit light .
Result of Action
The action of this compound results in the efficient emission of light in OLEDs. It contributes to the high luminance and power conversion efficiency of these devices .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s performance can be affected by the conditions under which it is thermally deposited. Furthermore, the compound’s stability and hole-transport capability can be influenced by the specific materials and architecture of the OLED .
Safety and Hazards
Orientations Futures
“4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine” has immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting . Its use in OLEDs and other organic electronic devices is expected to continue and expand in the future .
Propriétés
IUPAC Name |
4-N-naphthalen-1-yl-1-N-[4-(N-naphthalen-1-ylanilino)phenyl]-4-N-phenyl-1-N-(4-phenylphenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H41N3/c1-4-16-42(17-5-1)43-30-32-48(33-31-43)57(49-34-38-51(39-35-49)58(46-22-6-2-7-23-46)55-28-14-20-44-18-10-12-26-53(44)55)50-36-40-52(41-37-50)59(47-24-8-3-9-25-47)56-29-15-21-45-19-11-13-27-54(45)56/h1-41H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKGGBIOVDMNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H41N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659869 | |
| Record name | N~1~-([1,1'-Biphenyl]-4-yl)-N~4~-(naphthalen-1-yl)-N~1~-{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~-phenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
755.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073183-32-0 | |
| Record name | N~1~-([1,1'-Biphenyl]-4-yl)-N~4~-(naphthalen-1-yl)-N~1~-{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~-phenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)






![2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1522011.png)
![1-{[(prop-2-yn-1-yl)carbamoyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B1522012.png)




